molecular formula C21H24N2O5S B2469508 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428349-44-3

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2469508
CAS No.: 1428349-44-3
M. Wt: 416.49
InChI Key: WMBMTUOFPXNFMA-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core fused with a 3-methyl-2-oxo-2,3-dihydro moiety. The molecule is further substituted with a 4-methoxyphenylcyclopentylmethyl group, imparting steric bulk and lipophilicity. Crystallographic characterization of such compounds typically employs tools like SHELX and ORTEP-3 , which are critical for resolving complex stereochemistry and bonding patterns.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-23-18-13-17(9-10-19(18)28-20(23)24)29(25,26)22-14-21(11-3-4-12-21)15-5-7-16(27-2)8-6-15/h5-10,13,22H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBMTUOFPXNFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound's molecular formula is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 416.5 g/mol. Its structure features a benzo[d]oxazole core, which is known for various biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfonation processes. Specific synthetic pathways have been detailed in various studies, highlighting the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]oxazole compounds exhibit substantial antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. In a study by Dhumal et al. (2016), compounds featuring the 1,3,4-oxadiazole ring demonstrated significant inhibition against M. bovis BCG .

CompoundActivityMIC (µg/mL)
N1Antitubercular0.31
N2Antibacterial0.003
N3Antifungal0.125

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies have indicated that benzo[d]oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, research has shown that certain structural modifications can enhance the cytotoxicity against various cancer cell lines.

The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in metabolic pathways critical for bacterial and cancer cell survival. Molecular docking studies suggest strong binding affinity to targets such as mycobacterial enoyl reductase (InhA), which is essential for fatty acid biosynthesis in bacteria .

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Antitubercular Screening : In a comparative study, various derivatives were screened for their antitubercular properties against drug-resistant strains of M. tuberculosis. The most active compounds showed MIC values significantly lower than traditional treatments .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain structural analogs exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares functional and structural motifs with several classes of sulfonamides, heterocycles, and aryl-substituted derivatives.

Functional Group Analysis

Key Structural Features :
  • Benzo[d]oxazole sulfonamide core : This moiety is analogous to pesticidal sulfonamides (e.g., acifluorfen and halosafen in ), which share a nitro-substituted aromatic ring but lack the oxazole ring .
  • Cyclopentylmethyl-4-methoxyphenyl group: Similar bulky substituents are seen in triticonazole and metconazole (), where cyclopentanol derivatives enhance antifungal activity .
  • 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole : This motif is distinct from pyrazole-carboxamide derivatives (e.g., 3,5-AB-CHMFUPPYCA in ), which prioritize carboxamide linkages over sulfonamide groups .
Comparative Table :
Compound Name Core Structure Key Substituents Potential Use/Activity Reference
N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole sulfonamide 4-Methoxyphenylcyclopentylmethyl Undocumented (structural)
Acifluorfen Nitrobenzoic acid 5-(2-chloro-4-(trifluoromethyl)phenoxy) Herbicide
Triticonazole Cyclopentanol-triazole 4-Chlorophenylmethylene, triazole Antifungal
3,5-AB-CHMFUPPYCA Pyrazole-carboxamide Cyclohexylmethyl, 4-fluorophenyl Research chemical (CB1 agonist)
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide Triazole-sulfanylacetamide 4-Methyltriazole, naphthyl Undocumented (structural)

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